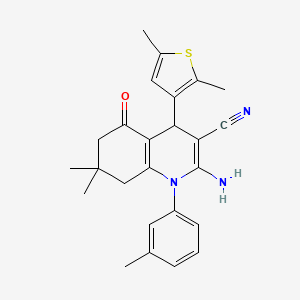![molecular formula C25H17ClN2O5S B11637203 3-({2-chloro-6-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11637203.png)
3-({2-chloro-6-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}methyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({2-クロロ-6-メトキシ-4-[(3-オキソ[1,3]チアゾロ[3,2-a]ベンゾイミダゾール-2(3H)-イリデン)メチル]フェノキシ}メチル)安息香酸は、安息香酸部分、チアゾロ[3,2-a]ベンゾイミダゾールコア、クロロ、メトキシ、フェノキシなどのさまざまな官能基を含む、ユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
3-({2-クロロ-6-メトキシ-4-[(3-オキソ[1,3]チアゾロ[3,2-a]ベンゾイミダゾール-2(3H)-イリデン)メチル]フェノキシ}メチル)安息香酸の合成は、通常、入手しやすい出発物質から始めて、複数のステップを伴います。主なステップには以下が含まれます。
チアゾロ[3,2-a]ベンゾイミダゾールコアの形成: これは、適切な前駆体を酸性または塩基性条件下で環化させることで実現できます。
クロロ基とメトキシ基の導入: これらの官能基は、求電子置換反応を介して導入できます。
カップリング反応: フェノキシ部分と安息香酸部分は、適切な触媒と条件を使用して、鈴木-宮浦カップリングまたはヘックカップリングなどのカップリング反応を介して導入されます。
工業生産方法
この化合物の工業生産は、収率を最大化し、コストを最小限に抑えるために、合成経路の最適化を伴う可能性があります。これには、連続フロー反応器の使用、触媒の高スループットスクリーニング、プロセス集約技術などが含まれます。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
3-({2-クロロ-6-メトキシ-4-[(3-オキソ[1,3]チアゾロ[3,2-a]ベンゾイミダゾール-2(3H)-イリデン)メチル]フェノキシ}メチル)安息香酸の作用機序は、その特定の用途によって異なります。医薬品化学では、特定の酵素または受容体に結合してその活性を阻害することによって作用する可能性があります。関与する分子標的と経路は、詳細な生化学的および薬理学的試験を通じて特定する必要があります。
類似の化合物との比較
類似の化合物
3-({2-クロロ-6-メトキシ-4-[(3-オキソ[1,3]チアゾロ[3,2-a]ベンゾイミダゾール-2(3H)-イリデン)メチル]フェノキシ}メチル)安息香酸: 以下のような、同様の構造的特徴を持つ他の化合物と比較できます。
独自性
3-({2-クロロ-6-メトキシ-4-[(3-オキソ[1,3]チアゾロ[3,2-a]ベンゾイミダゾール-2(3H)-イリデン)メチル]フェノキシ}メチル)安息香酸の独自性は、官能基と構造的特徴の組み合わせにあります。これにより、他の類似の化合物には存在しない可能性のある特定の化学的および生物学的特性が与えられます。
類似化合物との比較
3-[(2-CHLORO-6-METHOXY-4-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID: shares structural similarities with other thiazolo[3,2-a][1,3]benzimidazole derivatives.
2-CHLORO-6-METHOXYBENZOIC ACID: A simpler compound with similar functional groups but lacking the thiazolo[3,2-a][1,3]benzimidazole moiety.
Uniqueness: The uniqueness of 3-[(2-CHLORO-6-METHOXY-4-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID lies in its complex structure and the presence of the thiazolo[3,2-a][1,3]benzimidazole moiety, which imparts unique biological and chemical properties.
化学反応の分析
反応の種類
3-({2-クロロ-6-メトキシ-4-[(3-オキソ[1,3]チアゾロ[3,2-a]ベンゾイミダゾール-2(3H)-イリデン)メチル]フェノキシ}メチル)安息香酸は、以下のものを含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変えたりするために酸化することができます。
還元: 還元反応は、官能基を除去または変更するために使用できます。
置換: クロロ基とメトキシ基は、求核置換反応または求電子置換反応を介して他の官能基に置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、触媒的水素化などの還元剤を使用できます。
置換: メトキシドナトリウム、水素化ナトリウム、さまざまなハロゲン化剤などの試薬が一般的に使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりカルボン酸またはケトンが生成される可能性がありますが、還元によりアルコールまたはアミンが生成される可能性があります。
科学研究への応用
3-({2-クロロ-6-メトキシ-4-[(3-オキソ[1,3]チアゾロ[3,2-a]ベンゾイミダゾール-2(3H)-イリデン)メチル]フェノキシ}メチル)安息香酸は、いくつかの科学研究への応用があります。
医薬品化学: この化合物のユニークな構造により、特定の酵素または受容体の阻害剤として、特に創薬のための潜在的な候補となります。
材料科学: この化合物は、特定の電子特性または光学特性を持つ新規材料の開発に使用できます。
生物学的研究: これは、生物学的経路やメカニズムを研究するためのプローブまたはツール化合物として使用できます。
特性
分子式 |
C25H17ClN2O5S |
|---|---|
分子量 |
492.9 g/mol |
IUPAC名 |
3-[[2-chloro-6-methoxy-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C25H17ClN2O5S/c1-32-20-11-15(10-17(26)22(20)33-13-14-5-4-6-16(9-14)24(30)31)12-21-23(29)28-19-8-3-2-7-18(19)27-25(28)34-21/h2-12H,13H2,1H3,(H,30,31)/b21-12- |
InChIキー |
ARGGFLYGOMIFDV-MTJSOVHGSA-N |
異性体SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)Cl)OCC5=CC(=CC=C5)C(=O)O |
正規SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)Cl)OCC5=CC(=CC=C5)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide](/img/structure/B11637128.png)

![N-(3,4-dimethylphenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11637147.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B11637150.png)
![N-(4-chlorophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11637151.png)

![methyl 4-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)benzoate](/img/structure/B11637163.png)
![5-[4-(allyloxy)phenyl]-1-[2-(diethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637171.png)
![5-(2-fluorophenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637174.png)
![N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11637182.png)
![Prop-2-en-1-yl 5-cyano-2-methyl-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11637189.png)
![2-[2-(4-Bromophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11637195.png)
![2-{[(3-Phenoxyphenyl)methyl]sulfanyl}-1,3-benzoxazole](/img/structure/B11637196.png)
![3-bromo-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-methoxybenzamide](/img/structure/B11637199.png)
